molecular formula C14H11Cl2N3O2 B1237105 2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No. B1237105
M. Wt: 324.2 g/mol
InChI Key: VCTZGXSKJCCTPE-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-pyridinylmethylideneamino)acetamide is a dichlorobenzene.

Scientific Research Applications

Molecular Structures and Quantum Chemical Insights

Researchers have focused on synthesizing novel pyridine-based hydrazone derivatives, which include structures similar to the specified chemical. These structures have been synthesized via ultrasonication at room temperature. Studies conducted on these derivatives, using spectral analysis and X-ray crystallography, have provided insights into their optimized geometry, nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), and natural bond orbitals (NBOs). These analyses are crucial for understanding the stability of these molecules and their potential applications in materials science, especially in the field of non-covalent directional interactions, which are fundamental in materials architecture (Khalid et al., 2021).

Antimicrobial and Antioxidant Activities

The chemical compound and its related structures have been studied for their antimicrobial properties. For instance, certain complexes prepared by ball milling, involving reactions with different metal salts, showed significant antimicrobial activities against various bacterial strains and fungi. These compounds have been studied for their minimum inhibition concentrations, suggesting their potential as antimicrobial agents (Fekri & Zaky, 2014). Additionally, the antioxidant activities of certain similar compounds have been evaluated using methods like ABTS-derived free radical method, indicating their potential as antioxidants (Khalaj et al., 2020).

Applications in Drug Discovery and Biological Activities

The compound and its derivatives have been subjected to various biological screenings. For instance, certain novel Schiff’s bases of the compound have been evaluated for their antimicrobial activity, providing valuable insights for drug discovery and development (Ambhure et al., 2017). Furthermore, studies have explored the antileishmanial activity of similar compounds, highlighting their potential in therapeutic applications for diseases like leishmaniasis (Ahsan et al., 2016).

Material Science and Nonlinear Optical Properties

Research has also delved into the material science applications of the compound, particularly its nonlinear optical (NLO) properties. These properties are significant for various technological applications, including the development of optical limiters and other photonic devices. For example, the 4CP4MPEA crystal, a derivative of the compound, demonstrates promising NLO properties and optical limiting characteristics attributed to reverse saturable absorption (Purandara et al., 2019).

properties

Product Name

2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Molecular Formula

C14H11Cl2N3O2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-4-5-13(12(16)7-10)21-9-14(20)19-18-8-11-3-1-2-6-17-11/h1-8H,9H2,(H,19,20)/b18-8+

InChI Key

VCTZGXSKJCCTPE-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

solubility

5.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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